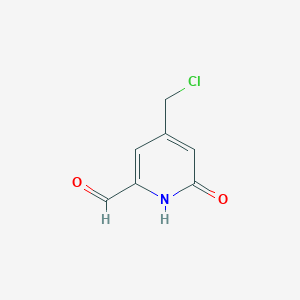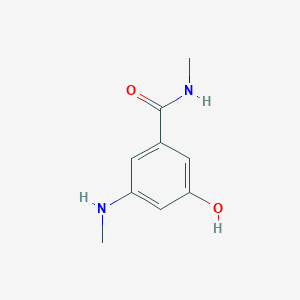
4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 6-hydroxypyridine-2-carbaldehyde using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 4-(Chloromethyl)-6-oxopyridine-2-carbaldehyde.
Reduction: 4-(Chloromethyl)-6-hydroxypyridine-2-methanol.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and bioactive molecules, particularly those targeting neurological and inflammatory pathways.
Material Science:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Nucleophilic Substitution: The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack by various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The hydroxyl and aldehyde groups undergo redox reactions, altering the compound’s chemical properties and reactivity.
Biological Interactions: In pharmaceutical applications, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde can be compared with other similar compounds such as:
4-(Chloromethyl)pyridine: Lacks the hydroxyl and aldehyde groups, making it less versatile in chemical reactions.
6-Hydroxypyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-2-hydroxypyridine: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-1-6(4-10)9-7(11)2-5/h1-2,4H,3H2,(H,9,11) |
Clé InChI |
KPPBWHRMEBACKY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)












